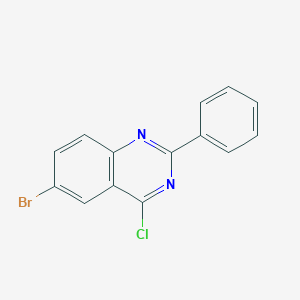

6-Bromo-4-chloro-2-phenylquinazoline

Description

Historical Context and Development

The development of this compound can be traced through the broader historical evolution of quinazoline chemistry, which began in the late 19th century. The quinazoline scaffold itself was first encountered in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially called bicyanoamido benzoyl and retained this name until 1885. The preparation of the parent quinazoline compound came many years later when Bischler and Lang obtained it by decarboxylation of the 2-carboxy derivative, followed by a more satisfactory synthesis devised by Gabriel in 1903.

The evolution toward halogenated quinazoline derivatives like this compound emerged from the recognition that halogen substituents significantly enhance biological activity. Research has established that quinazoline derivatives with halogen substituents, particularly bromine, exhibit enhanced biological activity, especially in cancer treatment applications. This understanding led to systematic investigations into the synthesis and properties of specifically substituted quinazoline compounds, with this compound representing a particularly interesting case study due to its multiple halogen substitutions and phenyl group incorporation.

The synthetic approaches to this compound have evolved considerably, with modern methods focusing on efficient multi-step protocols. Current synthetic strategies typically involve the bromination of anthranilamide with N-bromosuccinimide in acetonitrile at room temperature, followed by cyclocondensation with benzaldehyde and subsequent chlorination steps. These methodological advances have made the compound more accessible for research applications and have contributed to its increased utilization in various chemical investigations.

Position within Quinazoline Chemical Classification

This compound occupies a specific position within the broader quinazoline chemical classification system. Quinazoline itself is an organic compound with the formula C₈H₆N₂, featuring an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This parent compound is also known as 1,3-diazanaphthalene and represents one of the diazanaphthalene isomers, specifically belonging to the benzodiazine subgroup.

Within the quinazoline family, this compound is classified as a polysubstituted derivative with specific structural characteristics that define its chemical behavior and potential applications. The compound's molecular formula is C₁₄H₈BrClN₂, with a molecular weight of 319.58 grams per mole. Its Chemical Abstracts Service number is 64820-57-1, providing unique identification within chemical databases.

| Chemical Classification Parameter | Value |

|---|---|

| Parent Scaffold | Quinazoline |

| Molecular Formula | C₁₄H₈BrClN₂ |

| Molecular Weight | 319.58 g/mol |

| Chemical Abstracts Service Number | 64820-57-1 |

| International Union of Pure and Applied Chemistry Name | 6-bromo-2-chloro-4-phenylquinazoline |

| Subgroup Classification | Halogenated quinazoline derivative |

The specific substitution pattern distinguishes this compound from other quinazoline derivatives. The presence of bromine at position 6 and chlorine at position 4 creates a unique electronic environment that influences both chemical reactivity and biological activity. The phenyl group at position 2 provides additional aromatic character and potential for pi-pi interactions in biological systems. This substitution pattern places the compound within the category of multi-halogenated heterocycles, which are known for their utility in metal-catalyzed cross-coupling reactions and medicinal chemistry applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from several key factors that make it an important subject of scientific investigation. Quinazoline derivatives, including this compound, are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities. The heterocyclic fused nucleus quinazoline has drawn immense attention due to its diversified application in medicinal chemistry research, with over 200 biologically active quinazoline and quinoline alkaloids having been identified.

The compound serves as an excellent example of how strategic halogen substitution can enhance the properties of heterocyclic compounds. Research has demonstrated that halogenated quinazolines exhibit superior biological activities compared to their non-halogenated counterparts, particularly in anti-cancer applications. The presence of both bromine and chlorine atoms in this compound provides multiple reactive sites for further chemical modifications, making it a versatile building block for synthetic chemists.

In the context of synthetic methodology development, this compound has contributed significantly to understanding selectivity in transition metal-mediated cross-coupling reactions. Studies have shown that for multihalogenated heterocycles bearing different halogen atoms, selectivity in cross-coupling generally relates to the relative carbon-halogen bond strengths, following the trend: carbon-iodine less than carbon-bromine less than carbon-chlorine less than carbon-fluorine. This understanding has been crucial for developing selective synthetic strategies for complex molecule construction.

| Research Application Area | Significance |

|---|---|

| Medicinal Chemistry | Scaffold for anti-cancer agent development |

| Synthetic Methodology | Model compound for selective cross-coupling studies |

| Structure-Activity Relationship Studies | Template for understanding halogen effects on biological activity |

| Chemical Biology | Probe for investigating heterocycle-protein interactions |

| Materials Science | Building block for functional organic materials |

The compound has also played a role in advancing computational chemistry understanding of heterocyclic systems. Theoretical calculations using density functional theory methods have been employed to understand the electronic properties and reactivity patterns of such halogenated quinazolines. These studies have provided insights into the fundamental chemical behavior of heterocyclic systems and have guided synthetic strategy development.

Current Research Landscape and Interest

The current research landscape surrounding this compound reflects the broader trend toward developing more sophisticated and targeted therapeutic agents based on quinazoline scaffolds. Contemporary research efforts have focused on several key areas, including the development of efficient synthetic methodologies, exploration of biological activities, and application in drug discovery programs.

Recent synthetic methodology development has emphasized the creation of base-free protocols for N-arylation reactions involving 4-chloroquinazoline derivatives. These protocols have demonstrated compatibility with various anilines bearing substituents at different positions, yielding corresponding N-arylated derivatives in yields up to 96%. The development of such efficient synthetic methods has made compounds like this compound more accessible for research applications and has facilitated structure-activity relationship studies.

Current biological activity research has revealed that quinazoline derivatives, including halogenated variants, exhibit diverse pharmacological properties. Studies have identified these compounds as potential multi-tyrosine kinase inhibitors, suggesting applications in cancer therapy. Additionally, research has demonstrated that quinazoline derivatives can function as histamine H₄ receptor inverse agonists with anti-inflammatory properties. This broad spectrum of biological activities has maintained strong research interest in the compound and its derivatives.

The field of structure-activity relationship studies has particularly benefited from research on this compound and related compounds. Systematic modification of the core structure and evaluation of biological activity after each structural change has led to the identification of optimal substitution patterns for specific therapeutic targets. These studies have contributed to the understanding of how halogen positioning affects biological activity and have informed the design of new therapeutic candidates.

| Current Research Focus | Key Findings | Research Groups |

|---|---|---|

| Synthetic Methodology | Base-free N-arylation protocols achieving 96% yields | Multiple academic institutions |

| Anti-cancer Activity | Identification as potential tyrosine kinase inhibitors | Pharmaceutical research laboratories |

| Structure-Activity Relationships | Halogen positioning effects on biological activity | Medicinal chemistry groups |

| Cross-coupling Selectivity | Understanding of halogen reactivity patterns | Synthetic organic chemistry laboratories |

Contemporary research has also explored the photophysical properties of polycarbo-substituted quinazolines derived from similar halogenated precursors. Studies have investigated electronic absorption and emission properties in solvents of different polarity, complemented with density functional theory calculations to establish the effect of substituents on intramolecular charge transfer properties. This research has implications for materials science applications and has expanded the potential utility of such compounds beyond traditional medicinal chemistry applications.

The current research landscape also reflects an increased focus on sustainable synthetic approaches. Recent methodologies have emphasized reduced organic solvent usage and more environmentally friendly reaction conditions, making the synthesis of this compound and related compounds more sustainable. This trend aligns with broader efforts in the chemical industry to develop greener synthetic processes while maintaining high efficiency and selectivity.

Propriétés

IUPAC Name |

6-bromo-4-chloro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGYEVWBXVPXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680051 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-42-3 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from 2-Amino-5-bromobenzamide and Benzaldehyde

A commonly reported method involves the condensation of 2-amino-5-bromobenzamide with benzaldehyde in the presence of iodine as a catalyst in ethanol under reflux conditions. This reaction yields 6-bromo-2-phenylquinazolin-4(3H)-one as an intermediate, which is then subjected to chlorination to introduce the chlorine atom at the 4-position, producing this compound.

- Reaction conditions: Reflux in ethanol for 7 hours with iodine catalyst.

- Workup: Quenching with ice-cold sodium thiosulfate solution, filtration, and recrystallization from ethanol.

- Yield: Approximately 78% for the quinazolinone intermediate.

Chlorination Step

The chlorination of the quinazolinone intermediate to form the 4-chloroquinazoline derivative is typically achieved using phosphorus oxychloride (POCl3) under reflux conditions. This reagent facilitates the replacement of the 4-oxo group with chlorine, yielding the target this compound.

- Reagents: POCl3

- Conditions: Reflux for 2 hours

- Workup: Hydrolysis with cold water, extraction with ethyl acetate, washing with saturated sodium bicarbonate, drying, and evaporation.

- Yield: Around 86-87% for the chlorinated product.

Alternative Halogenation and Cyclization Routes

Some methods use thionyl chloride or phosphorus pentachloride in pyridine for chlorination steps, often under nitrogen atmosphere and reflux, to convert amide or related intermediates into chloroquinazoline derivatives. Bromination at the 6-position may be introduced earlier in the synthetic sequence by starting from 2-amino-5-bromobenzophenone or related brominated precursors.

- Example: Cyclization of 2-(1'-chloroimino-2'-chloromethyl)-5-bromobenzophenone intermediates under reflux with chlorinating agents, followed by treatment with hydroxylamine hydrochloride and pyridine to form quinazoline oxides, which can be further converted.

Stepwise Synthesis Overview

Research Findings and Analytical Data

- The final compound this compound is obtained as a pale yellow solid with high purity.

- Characterization by LCMS shows molecular ion peaks consistent with the expected molecular weight (M+H)+ around 320 g/mol.

- ^1H NMR spectra typically show aromatic proton signals consistent with the quinazoline and phenyl groups.

- The synthetic methods afford high yields (above 80%) with reproducible purity suitable for further medicinal chemistry applications.

Summary of Preparation Methods

The preparation of this compound is well-established via:

- Initial synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one intermediates through condensation and cyclization,

- Subsequent chlorination at the 4-position using POCl3 or similar chlorinating agents,

- Use of brominated starting materials to ensure selective bromination at the 6-position,

- Reactions performed under controlled reflux conditions with appropriate solvent and inert atmosphere to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-4-chloro-2-phenylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

Coupling Reactions: The phenyl group allows for further functionalization through coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the halogens.

Oxidation: Oxidized quinazoline derivatives.

Reduction: Reduced forms of the quinazoline ring.

Applications De Recherche Scientifique

Chemistry

6-Bromo-4-chloro-2-phenylquinazoline serves as a crucial building block for synthesizing more complex quinazoline derivatives. It participates in various chemical reactions:

- Substitution Reactions : The compound can undergo nucleophilic substitution where bromine or chlorine is replaced by other nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form quinazoline N-oxides or reduced to yield dihydroquinazolines.

Biology

The compound has shown promising biological activities, particularly in anticancer research. Studies indicate that the presence of both bromo and chloro substituents enhances its antiproliferative action against various cancer cell lines:

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| This compound | HCT-116 (Colorectal) | 75% |

| This compound | T98G (Glioblastoma) | 80% |

| This compound | MCF-7 (Breast) | Not Active |

In a study evaluating its antiproliferative properties, several synthesized derivatives derived from this compound were screened against tumor cell lines, with notable activity against HCT-116 and T98G cells but no activity against MCF-7 cells .

Medicine

As a lead compound, this compound is investigated for developing new therapeutic agents targeting specific diseases. Its mechanism of action involves inhibiting certain protein kinases associated with cancer progression, thereby disrupting critical signaling pathways necessary for tumor growth and survival .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A research study synthesized various derivatives of this compound and assessed their antitumor activities against different cancer cell lines. Compounds were evaluated at concentrations of 50 µM, with those inhibiting cell proliferation by over 75% considered active. This study highlighted the potential of these compounds as candidates for further development in anticancer therapies .

Case Study 2: N-Arylation Methodology

Another study focused on synthesizing novel bioactive derivatives through N-arylation methodologies involving this compound. The results indicated that modifications to the compound could lead to enhanced biological efficacy, particularly in anticancer applications .

Mécanisme D'action

The mechanism of action of 6-Bromo-4-chloro-2-phenylquinazoline involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-4-chloroquinoline: Similar structure but lacks the phenyl group.

4-Chloro-2-phenylquinazoline: Similar but lacks the bromine atom.

6-Bromo-2-phenylquinazoline: Similar but lacks the chlorine atom.

Uniqueness

6-Bromo-4-chloro-2-phenylquinazoline is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these substituents enhances its ability to interact with various molecular targets, making it a versatile compound for research and development .

Activité Biologique

6-Bromo-4-chloro-2-phenylquinazoline is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the quinazoline family, known for their significant roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C14H8BrClN2

- Molecular Weight : 319.58 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival . The presence of bromine and chlorine substituents enhances its interaction with these molecular targets, making it a promising candidate for further drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a screening against human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and glioblastoma (T98G) revealed that certain derivatives of this compound inhibited cell proliferation by over 75% at concentrations of 50 µM . The following table summarizes the antiproliferative activity of selected derivatives:

| Compound ID | Cell Line | Inhibition (%) |

|---|---|---|

| 10b | T98G | >75 |

| 10c | T98G | >75 |

| 15a | HCT116 | >75 |

| 15b | HCT116 | >75 |

| - | MCF-7 | <10 |

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antibacterial activity. It has been tested against various strains of bacteria, including Staphylococcus aureus, demonstrating efficacy in inhibiting bacterial growth and biofilm formation. The compound's structure allows it to interact effectively with bacterial targets, which is crucial for its antimicrobial action .

Case Studies and Research Findings

- Antiproliferative Studies : A comprehensive study synthesized a library of quinazoline derivatives, including this compound. The results indicated that the presence of both bromine and phenyl groups significantly enhanced the antiproliferative activity compared to other derivatives lacking these substituents .

- Antimicrobial Testing : Research highlighted that derivatives of this compound exhibited broad-spectrum antibacterial activity. For example, compounds derived from this compound showed effective inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

- Pharmacological Applications : Investigations into the pharmacokinetics and safety profile of this compound are ongoing, with preliminary data suggesting favorable characteristics for oral bioavailability and low toxicity .

Q & A

Advanced Research Question

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating substitutions at C4 and C6 .

- Protic solvents (EtOH, AcOH) : Promote protonation of intermediates, favoring cyclization over side reactions .

- Solvent-free conditions : Reduce reaction times by 30% but risk thermal degradation above 150°C .

What recent advancements address the environmental impact of quinazoline synthesis?

Advanced Research Question

Green chemistry approaches include:

- Catalytic recycling : Reusing Pd catalysts via silica-immobilized systems reduces heavy metal waste .

- Biodegradable solvents : Substituting DMF with cyclopentyl methyl ether (CPME) lowers toxicity .

- Microwave efficiency : 50% energy reduction vs. conventional heating, aligning with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.